2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Overview
Description
“2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine” is a heterocyclic compound. It has a molecular formula of CHClN and an average mass of 181.583 Da . This compound is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like “2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine”, has been a subject of research. Various strategies have been developed, many of which use 3-amino-1,2,4-triazole . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine” can be analyzed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy . The 1,2,4-triazole ring is a key feature in its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine” include a boiling point of 310.211°C at 760 mmHg . Other properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can also be determined .Scientific Research Applications
Synthesis of Anticancer Intermediates
2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study detailed the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine from 2,3-dichloropyrazine, which underwent substitution, acylation, cyclization, and chlorination reactions. This compound is significant for its role in developing anticancer therapeutics, with a total synthesis yield of 76.57% (Qian Zhang et al., 2019).
Facilitation of Chemical Syntheses
The compound is instrumental in facilitating one-pot synthesis approaches, as demonstrated in the creation of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives. Using chloramine T trihydrate as an oxidizing agent, this method allows for the synthesis of various derivatives with potential for further chemical modification through palladium-catalyzed cross-coupling reactions, yielding products in high yields and short reaction times (S. Mal et al., 2015).
Antineoplastic Activity Exploration
In the realm of antineoplastic research, derivatives of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine, such as pyrazolotetrazine derivatives, have been synthesized and evaluated for their antineoplastic activity. One particular derivative demonstrated promising antineoplastic properties in experimental animal models, hinting at the potential of these compounds to act as biological alkylating agents (C. Cheng et al., 1986).
Antibacterial and Antifungal Activities
Further extending its utility, some newly synthesized pyrazole and pyrazine derivatives have shown significant antibacterial and antifungal activities. This highlights the compound's role in the development of new antimicrobial agents, potentially useful in treating various infections (S. Y. Hassan, 2013).
Development of Synthetic Scaffolds
The compound also plays a pivotal role in the development of synthetic scaffolds for further chemical synthesis. An efficient route was established for synthesizing a wide range of trisubstituted pyrazines, including the reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. This method showcases the versatility of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine derivatives in creating diverse chemical structures (T. Ryu et al., 2015).
properties
IUPAC Name |
2-chloro-6-(1,2,4-triazol-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-1-8-2-6(11-5)12-4-9-3-10-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRVCHWLTLLRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266039 | |
Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |
CAS RN |
1086110-85-1 | |
Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086110-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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